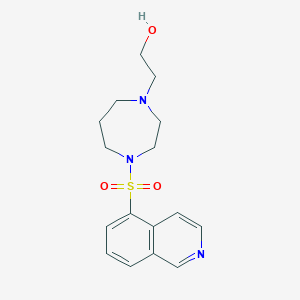![molecular formula C11H12N4O2S B7638355 Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate, also known as MTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTB is a tetrazole-based compound that is synthesized through a multi-step process.
Mécanisme D'action
The exact mechanism of action of Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate is not fully understood. However, it is believed that Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate exerts its antibacterial and antifungal activity by inhibiting the synthesis of bacterial and fungal cell walls. Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate is also believed to exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate has also been shown to inhibit the growth of various cancer cells in vitro. Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit significant antibacterial, antifungal, and anticancer activity. However, Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate also has some limitations for lab experiments. It has a relatively short half-life and may require special handling and storage conditions.
Orientations Futures
There are several future directions for the study of Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate. One of the major future directions is the study of its potential applications in the field of drug discovery. Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate has been shown to exhibit significant antibacterial, antifungal, and anticancer activity, and further research may lead to the development of new drugs based on Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate. Another future direction is the study of the mechanism of action of Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate. Further research may lead to a better understanding of how Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate exerts its antibacterial, antifungal, and anticancer activity.
Méthodes De Synthèse
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate is synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with sodium azide to form 4-methylbenzoyl azide. The resulting compound is then reacted with sodium hydrosulfide to form the final product, Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate.
Applications De Recherche Scientifique
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate has been studied extensively for its potential applications in various fields of scientific research. One of the major applications of Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate is in the field of organic synthesis. Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate has been used as a reagent in the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of other tetrazole-based compounds.
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antibacterial and antifungal activity. It has also been studied for its potential anticancer activity. Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate has been shown to inhibit the growth of various cancer cells in vitro.
Propriétés
IUPAC Name |
methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-11(12-13-14-15)18-7-8-4-3-5-9(6-8)10(16)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQHCIRJTCZBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)
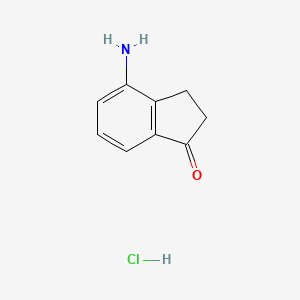
![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)
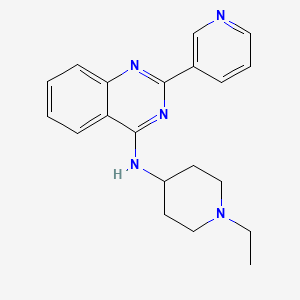
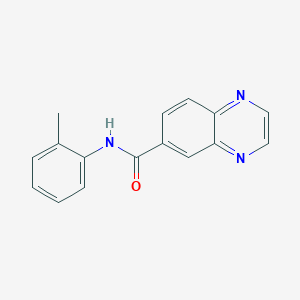
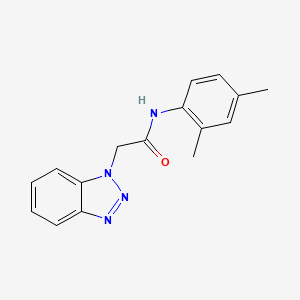
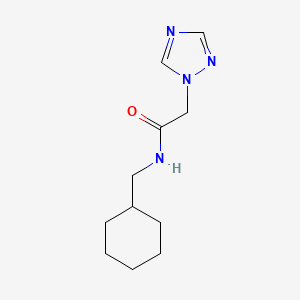
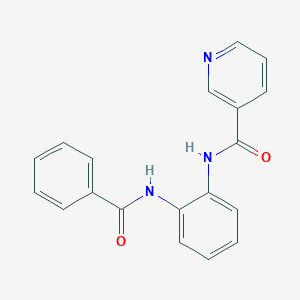
![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)
![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)
